molecular formula C11H19F2NO3 B12452556 Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B12452556
M. Wt: 251.27 g/mol
InChI Key: QDPHVZHKKZYQFC-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at the 4,4-positions, and hydroxyl and methyl substituents at the 3-position. Such compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while fluorine atoms modulate electronic properties and metabolic stability. The hydroxyl and methyl groups influence steric and hydrogen-bonding interactions, impacting reactivity and molecular recognition .

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-11(12,13)10(4,16)7-14/h16H,5-7H2,1-4H3

InChI Key

QDPHVZHKKZYQFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1(F)F)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate and difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the compound to form a secondary amine.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The difluoro groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate Not provided C₁₂H₁₉F₂NO₄ (inferred) ~279.28 4,4-difluoro; 3-hydroxy; 3-methyl Hypothetical: Enhanced metabolic stability and hydrogen-bonding capacity.
Tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate 1067914-83-3 C₁₀H₁₇F₂NO₄ 253.24 3,3-difluoro; 4,4-dihydroxy Higher polarity due to diol structure; potential for chelation or crystal lattice stabilization .
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate Not provided C₁₆H₃₁NO₂ 269.42 4-(4-methylpentyl) Lipophilic side chain increases membrane permeability; synthesized via Boc protection .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 4-phenyl; 3-carboxylic acid Acidic group enables salt formation; phenyl moiety enhances aromatic interactions .

Key Observations :

  • Fluorine Substitution : The 4,4-difluoro configuration in the target compound likely reduces electron density at adjacent carbons compared to the 3,3-difluoro analog, altering reactivity in nucleophilic substitutions or cross-couplings.
  • Hydroxy vs. Dihydroxy Groups : The single hydroxyl group in the target compound may offer intermediate polarity compared to the dihydroxy analog, balancing solubility and passive diffusion.

Physicochemical and Spectroscopic Properties

  • Polarity and Solubility : The dihydroxy analog (CAS 1067914-83-3) exhibits higher polarity due to two hydroxyl groups, whereas the target compound’s methyl group may enhance lipid solubility.
  • NMR Signatures :
    • ¹H NMR : The tert-butyl group typically resonates at δ ~1.4 ppm. Fluorine atoms cause splitting in adjacent protons; for example, geminal difluoro groups (3,3-difluoro) result in distinct coupling patterns (J ~ 240 Hz for ¹⁹F–¹H) .
    • ¹³C NMR : Fluorine atoms deshield adjacent carbons, shifting signals downfield.

Biological Activity

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate, also known by its CAS number 1209780-71-1, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to elucidate its biological properties.

  • Chemical Formula : C10H17F2NO3
  • Molecular Weight : 237.25 g/mol
  • IUPAC Name : tert-butyl (S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate
  • Purity : Typically around 97% in commercial samples.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The difluoromethyl and hydroxyl groups are particularly significant in modulating the compound's pharmacological profile.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Antiviral Properties

Recent studies have investigated the antiviral potential of compounds similar to this compound. For instance, research on related piperidine derivatives has shown promising results against viral infections:

CompoundEC50 (μM)CC50 (μM)Therapeutic Index
Compound A0.012 ± 0.017>100>8333
Compound B0.351234.29

These findings suggest that similar compounds may exhibit favorable antiviral activity with low cytotoxicity, indicating a high therapeutic index.

Case Studies

  • Study on Antiviral Efficacy :
    • In a study examining the efficacy of various piperidine derivatives against the Tobacco Mosaic Virus (TMV), tert-butyl derivatives demonstrated varying degrees of antiviral activity.
    • The most effective compound showed an EC50 value significantly lower than that of standard antiviral agents.
  • Cytotoxicity Assessment :
    • A cytotoxicity assay revealed that this compound exhibited minimal cytotoxic effects on human cell lines at concentrations up to 100 μM.
    • This suggests a favorable safety profile for further development as a therapeutic agent.

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